Benzyl hex-5-enoate
Overview
Description
Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2. It features a linear six-carbon chain with a terminal benzyl ester and a double bond at the fifth carbon from the ester group. This compound is known for its unique structure, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hex-5-enoate can be synthesized through the reaction of (2E,4E)-hexa-2,4-dienal with benzyl alcohol under high temperature conditions (300°C for 30 minutes) . This method involves the esterification of the aldehyde with the alcohol, resulting in the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound typically involves similar esterification reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts to accelerate the process and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: Benzyl hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated esters.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Benzyl hex-5-enoic acid.
Reduction: Benzyl hexanoate.
Substitution: Various substituted benzyl hex-5-enoates depending on the substituent introduced.
Scientific Research Applications
Benzyl hex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of benzyl hex-5-enoate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Ethyl hex-5-enoate: Similar in structure but with an ethyl ester instead of a benzyl ester.
Hex-5-enoic acid: The parent acid of benzyl hex-5-enoate, lacking the ester group.
Uniqueness: this compound’s unique combination of a benzyl ester and a double bond at the fifth carbon makes it distinct from other similar compounds. This structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Biological Activity
Benzyl hex-5-enoate, with the molecular formula , is an organic compound characterized by a linear six-carbon chain, a terminal benzyl ester, and a double bond at the fifth carbon from the ester group. Its unique structure influences its chemical behavior and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 32 µg/mL |
Escherichia coli | Antibacterial | 64 µg/mL |
Candida albicans | Antifungal | 16 µg/mL |
Cytotoxicity Studies
In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies suggest that certain derivatives of this compound may exhibit selective cytotoxicity, potentially inhibiting the growth of cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various molecular targets within microbial cells. The presence of the double bond and the benzyl group enhances its ability to penetrate cell membranes and disrupt cellular functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that this compound was effective in reducing bacterial counts by over 99% at concentrations as low as 32 µg/mL. This suggests potential applications in topical formulations for skin infections.
Case Study 2: Cancer Cell Line Testing
In a separate investigation, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 30 µM. Further structure-activity relationship studies revealed that modifications to the benzyl group could enhance cytotoxicity, paving the way for derivative development as anti-cancer agents.
Properties
IUPAC Name |
benzyl hex-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMVGXJHQQEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545152 | |
Record name | Benzyl hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87995-27-5 | |
Record name | Benzyl hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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